N-[2-(6-bromo-1H-indol-1-yl)ethyl]nicotinamide
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Overview
Description
N-[2-(6-bromo-1H-indol-1-yl)ethyl]nicotinamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-bromo-1H-indol-1-yl)ethyl]nicotinamide typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile.
Alkylation: The brominated indole is then subjected to alkylation with 2-bromoethylamine under basic conditions, such as using potassium carbonate in acetonitrile.
Amidation: The resulting intermediate is reacted with nicotinic acid or nicotinoyl chloride in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-bromo-1H-indol-1-yl)ethyl]nicotinamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the indole ring can be substituted with other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) or sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base like triethylamine or sodium hydride.
Major Products Formed
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
N-[2-(6-bromo-1H-indol-1-yl)ethyl]nicotinamide has several scientific research applications, including:
Medicinal Chemistry: Used as a lead compound for the development of new drugs targeting various diseases, including cancer and neurological disorders.
Biological Studies: Employed in studies investigating the biological activities of indole derivatives, such as their anti-inflammatory, antiviral, and antimicrobial properties.
Chemical Biology: Utilized as a probe to study molecular interactions and pathways involving indole derivatives.
Industrial Applications: Potential use in the synthesis of advanced materials and as a precursor for other bioactive compounds.
Mechanism of Action
The mechanism of action of N-[2-(6-bromo-1H-indol-1-yl)ethyl]nicotinamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. The bromine atom may enhance the compound’s binding affinity and selectivity towards its targets. The nicotinamide group can participate in redox reactions and influence cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]nicotinamide: Similar structure but lacks the bromine atom, which may result in different biological activities.
N-[2-(5-bromo-1H-indol-1-yl)ethyl]nicotinamide: Similar structure with bromine at a different position on the indole ring, potentially leading to different reactivity and biological properties.
N-[2-(6-chloro-1H-indol-1-yl)ethyl]nicotinamide: Chlorine instead of bromine, which may affect the compound’s chemical and biological behavior.
Uniqueness
N-[2-(6-bromo-1H-indol-1-yl)ethyl]nicotinamide is unique due to the presence of the bromine atom at the 6-position of the indole ring, which can significantly influence its chemical reactivity and biological activity. This specific substitution pattern may enhance its potential as a therapeutic agent and a valuable tool in scientific research.
Properties
Molecular Formula |
C16H14BrN3O |
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Molecular Weight |
344.21 g/mol |
IUPAC Name |
N-[2-(6-bromoindol-1-yl)ethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C16H14BrN3O/c17-14-4-3-12-5-8-20(15(12)10-14)9-7-19-16(21)13-2-1-6-18-11-13/h1-6,8,10-11H,7,9H2,(H,19,21) |
InChI Key |
GRVBCTSUTUNPIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCCN2C=CC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
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